Stereoselective Potency in Monoamine Transporter Release: R(+)-MCAT vs. S(-)-MCAT
(+)-Methcathinone (R(+)MCAT) and S(-)MCAT are nearly equi-effective as substrates (releasing agents) at dopamine (DAT) and norepinephrine (NET) transporters, with both enantiomers displaying ≥63-fold lower potency at the serotonin transporter (SERT) relative to DAT/NET [1]. This demonstrates that the R(+) enantiomer retains full DAT/NET substrate activity comparable to the more behaviorally potent S(-) isomer, establishing its utility as a control compound for isolating serotonergic contributions in cathinone pharmacology [1].
| Evidence Dimension | Potency at DAT/NET vs. SERT (fold selectivity) |
|---|---|
| Target Compound Data | ≥63-fold less potent at SERT than at DAT/NET |
| Comparator Or Baseline | S(-)MCAT: ≥63-fold less potent at SERT than at DAT/NET; both enantiomers are DAT/NET substrates |
| Quantified Difference | No significant difference between enantiomers in DAT/NET substrate efficacy; both are >63-fold DAT-selective |
| Conditions | Rat brain synaptosomes; [³H]neurotransmitter release assays |
Why This Matters
Procurement of the pure R(+) enantiomer enables researchers to experimentally dissect stereoselective behavioral effects while controlling for the shared DAT/NET substrate pharmacology of both isomers.
- [1] Davies RA, Baird TR, Nguyen VT, Ruiz B, Sakloth F, Eltit JM, Negus SS, Glennon RA. Investigation of the Optical Isomers of Methcathinone, and Two Achiral Analogs, at Monoamine Transporters and in Intracranial Self-Stimulation Studies in Rats. ACS Chem Neurosci. 2020;11(12):1762-1769. doi:10.1021/acschemneuro.9b00617 View Source
